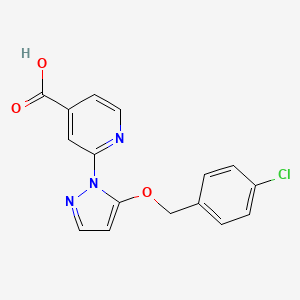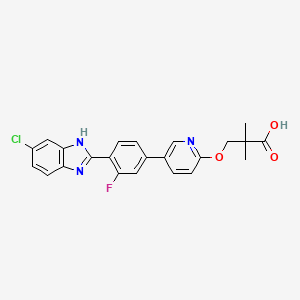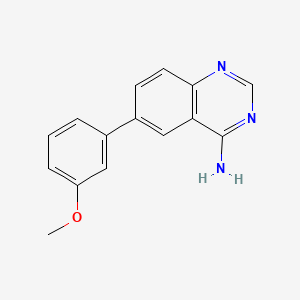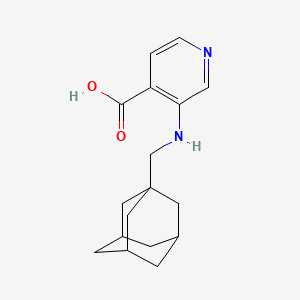
Benzimidazole derivative 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivative 15 is a member of the benzimidazole family, which consists of heterocyclic compounds where a benzene ring is fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 15 typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the use of a catalyst such as hydrochloric acid in acetonitrile at room temperature . Another approach involves the use of green chemistry techniques, such as ultrasound-assisted synthesis, which offers shorter reaction times and higher yields .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and eco-friendly methods. For instance, the use of hybrid crystal catalysts like NH3(CH2)4NH3SiF6 has been reported to offer high efficiency and recyclability . These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 15 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzimidazoles can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce various substituted benzimidazoles .
Scientific Research Applications
Benzimidazole derivative 15 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzimidazole derivative 15 involves its interaction with various molecular targets. For instance, it can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action is crucial for its anticancer properties, as it prevents cell division and induces apoptosis in cancer cells. Additionally, benzimidazole derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
- Albendazole
- Mebendazole
- Omeprazole
Properties
Molecular Formula |
C30H33F8N5O3 |
|---|---|
Molecular Weight |
663.6 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)-2-[5-[(2,2-dimethylpropanoylamino)methyl]-2-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)cyclohexyl]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H33F8N5O3/c1-28(2,3)26(45)39-13-15-4-9-19(30(36,37)38)20(10-15)41-27-42-21-11-18(23(12-22(21)43-27)46-14-24(31)32)25(44)40-17-7-5-16(6-8-17)29(33,34)35/h4,9-12,16-17,24H,5-8,13-14H2,1-3H3,(H,39,45)(H,40,44)(H2,41,42,43) |
InChI Key |
QUJFMVVWDBGGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)C(F)(F)F)NC2=NC3=C(N2)C=C(C(=C3)OCC(F)F)C(=O)NC4CCC(CC4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)


![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)

![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)
![4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)

